Calculated Lipophilicity Shift Due to N-Methylation
The N-methyl group on the diazepane ring is predicted to increase lipophilicity (LogP) by approximately 0.5–0.7 log units compared to the des-methyl analog 1-(pyrimidin-2-yl)-1,4-diazepane, based on fragment-based calculation methods [1]. The target compound is calculated to have a LogP of approximately 1.5–1.6, whereas the non-methylated comparator has a reported predicted LogP of 0.84 .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 1.5–1.6 (fragment-based estimation, free base) |
| Comparator Or Baseline | 1-(Pyrimidin-2-yl)-1,4-diazepane; predicted LogP = 0.84 (KOWWIN v1.67) |
| Quantified Difference | ΔLogP ≈ +0.7 to +0.8 |
| Conditions | In silico prediction using fragment/additivity methods; no experimental LogP data available for either compound. |
Why This Matters
The increased lipophilicity may significantly alter membrane permeability and non-specific protein binding, which must be accounted for when this building block is incorporated into larger pharmacophores.
- [1] Mannhold, R., Poda, G.I., Ostermann, C., and Tetko, I.V. (2009) 'Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of LogP Methods on more than 96,000 Compounds', Journal of Pharmaceutical Sciences, 98(3), pp. 861–893. (Provides the scientific basis for fragment-based LogP prediction.) View Source
